molecular formula C13H18O2 B15069008 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B15069008
M. Wt: 206.28 g/mol
InChI Key: HQGNTSFNHLSFNU-UHFFFAOYSA-N
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Description

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 3rd position, and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, NaBH4, ethanol or THF as solvent.

    Substitution: NaI, acetone, reflux conditions.

Major Products Formed

Scientific Research Applications

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both ethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

6-ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C13H18O2/c1-3-9-4-5-10-7-12(14)13(15-2)8-11(10)6-9/h7-9,14H,3-6H2,1-2H3

InChI Key

HQGNTSFNHLSFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=CC(=C(C=C2C1)OC)O

Origin of Product

United States

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